1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
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Description
1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline, also known as CPQ, is a heterocyclic compound that belongs to the class of quinoxalines. CPQ has been studied for its potential use in medicinal chemistry due to its unique structure and pharmacological properties.
Scientific Research Applications
Halogenation in Organic Synthesis
1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is involved in the field of organic synthesis, particularly in halogenation reactions. A study by Le et al. (2021) describes the method for selective chlorination of C1–H bond in pyrrolo[1,2-a]quinoxalines, highlighting the importance of these compounds in pharmaceutical research and organic synthesis.
Synthesis of Heterocyclic Compounds
The compound is central to the synthesis of various heterocyclic structures. For instance, Kim et al. (1990) detail the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline through a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of quinoxaline derivatives in creating diverse molecular frameworks.
Electrophilic Substitution Reactions
Pyrrolo[1,2-a]quinoxaline, a related compound, undergoes smooth electrophilic substitution reactions, as discussed by Cheeseman & Tuck (1967). This study highlights the chlorination and other substitution reactions of pyrrolo[1,2-a]quinoxalines, indicating the reactivity of such structures in chemical synthesis.
Fluorescent Properties
Quinoxaline derivatives exhibit fluorescent properties, as shown by Tomoda, Saito, & Shiraishi (1990). They synthesized pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline, which exhibited intense greenish-yellow fluorescence, suggesting potential applications in optical materials and sensors.
Anticancer Activity
Quinoxaline derivatives have been studied for their potential anticancer activities. Abbas et al. (2015) synthesized substituted quinoxaline derivatives and evaluated their cytotoxic effects on tumor cell lines, highlighting the relevance of these compounds in the development of anticancer agents.
Antimicrobial and Algicidal Activities
The synthesized derivatives of quinoxaline compounds have shown promising results in antimicrobial and algicidal activities. For example, El-Gazzar et al. (2008) and Kim et al. (2000) discuss the synthesis of novel quinoxaline derivatives with antimicrobial and algicidal activities, respectively.
properties
IUPAC Name |
1-chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-9-5-6-16-10(7-9)8-15-12-4-2-3-11(14)13(12)16/h2-4,9-10,15H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSMZVKRZCRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(C1)CNC3=C2C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
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